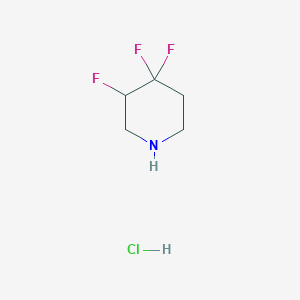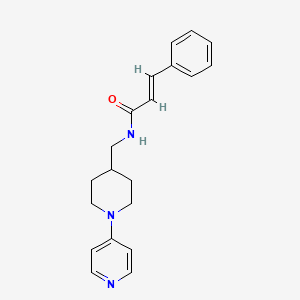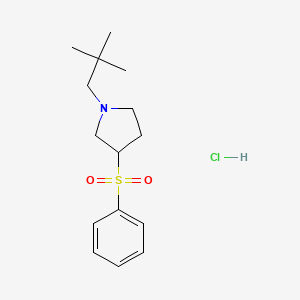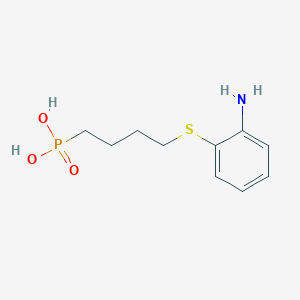
1,2-Dimethylcyclopropane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethylcyclopropane-1-carbaldehyde is a derivative of 1,2-Dimethylcyclopropane . 1,2-Dimethylcyclopropane is a cycloalkane consisting of a cyclopropane ring substituted with two methyl groups attached to adjacent carbon atoms . It has three stereoisomers, one cis-isomer and a pair of trans-enantiomers .
Synthesis Analysis
The synthesis of 1,2-Dimethylcyclopropane-1-carbaldehyde could potentially involve the reaction of carbenes with the double bond in alkenes or cycloalkenes . Methylene, H2C, is the simplest carbene, and in general, carbenes have the formula R2C . Other species that will also react with alkenes to form cyclopropanes but do not follow the formula of carbenes are referred to as carbenoids .Molecular Structure Analysis
The molecular structure of 1,2-Dimethylcyclopropane-1-carbaldehyde can be analyzed based on its parent compound, 1,2-Dimethylcyclopropane . The parent compound is a cycloalkane consisting of a cyclopropane ring substituted with two methyl groups attached to adjacent carbon atoms . It has three stereoisomers, one cis-isomer and a pair of trans-enantiomers .Chemical Reactions Analysis
The chemical reactions of 1,2-Dimethylcyclopropane-1-carbaldehyde could be similar to those of its parent compound, 1,2-Dimethylcyclopropane . As with other cyclopropanes, ring tension results in a relatively unstable compound .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2-Dimethylcyclopropane-1-carbaldehyde can be inferred from its parent compound, 1,2-Dimethylcyclopropane . The parent compound has a molar mass of 70.135 g·mol−1 . It has a density of 0.6889 g/cm3 for the cis-isomer and 0.6648 g/cm3 for the trans-isomer . The melting point is -140 °C for the cis-isomer and -149.6 °C for the trans-isomer . The boiling point is 37 °C for the cis-isomer and 28.2 °C for the trans-isomer .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- The synthesis of butane-1,2-diacetal-protected l-glyceraldehyde from d-mannitol represents an important stable alternative to glyceraldehyde acetonide, showcasing the utility of dimethylcyclopropane derivatives in creating building blocks for further chemical synthesis (Ley & Michel, 2003).
- Cobalt-catalyzed reductive dimethylcyclopropanation of 1,3-dienes using a Me2 CCl2 /Zn reagent mixture has been developed, highlighting a method for efficiently accessing vinylcyclopropanes, valuable synthetic targets (Werth & Uyeda, 2018).
- A novel methodology for the oxidative addition reaction of various aldehydes with 1,3-dicarbonyl compounds to selectively afford spiro dihydrofuran and cyclopropane derivatives demonstrates the versatility of aldehyde reactions in synthesizing complex molecular structures (Wang & Gao, 2009).
Mechanistic Insights and Applications
- Investigations into the gas phase kinetics and mechanism of retro-cheletropic ene reactions of dimethyl but-3-enal and related compounds provide insights into their reactivity and potential applications in synthetic chemistry (Gholami & Izadyar, 2004).
- The synthesis and resolution of 2,2-dimethylcyclopropane carboxylic acid, an important intermediate for the production of medicaments and pesticides, highlight the relevance of dimethylcyclopropane derivatives in the pharmaceutical and agrochemical industries (Gong, 2007).
Wirkmechanismus
Target of Action
The primary target of 1,2-Dimethylcyclopropane-1-carbaldehyde is currently unknown. This compound is a derivative of cyclopropane, which is known to interact with various biological targets due to its highly strained ring structure . .
Mode of Action
Cyclopropane derivatives are known to undergo reactions that relieve ring strain, such as ring-opening reactions
Biochemical Pathways
Cyclopropane and its derivatives are found in various natural products and could potentially interfere with a wide range of biochemical pathways .
Result of Action
The molecular and cellular effects of 1,2-Dimethylcyclopropane-1-carbaldehyde’s action are currently unknown. As a derivative of cyclopropane, it may share some of the biological activities associated with this class of compounds . .
Eigenschaften
IUPAC Name |
1,2-dimethylcyclopropane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-5-3-6(5,2)4-7/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFSZUCYHXAZPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1(C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimethylcyclopropane-1-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]sulfanyl}propanoate](/img/structure/B2778886.png)
![4-Methyl-N-[2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-ethyl]-benzenesulfonamide](/img/structure/B2778887.png)

![3-(1,3-Benzodioxol-5-ylmethyl)-2-[(4-chlorophenyl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2778889.png)
![2,6-difluoro-N-[[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2778893.png)
![(E)-N-[(1-Benzoylpiperidin-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2778894.png)
![2-(2-methoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2778895.png)





